molecular formula C55H83N16O22S3+ B1669958 Deamido bleomycin A2 CAS No. 65154-36-1

Deamido bleomycin A2

Cat. No.: B1669958
CAS No.: 65154-36-1
M. Wt: 1416.5 g/mol
InChI Key: LEWBSQHVMFJVKL-UAPAGMARSA-O
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Description

Deamido bleomycin A2 is a derivative of the antitumor antibiotic bleomycin, which is produced by the bacterium Streptomyces verticillus. Bleomycin is a glycopeptide antibiotic known for its broad-spectrum antitumor activity. This compound is formed through the metabolic inactivation of bleomycin by the enzyme bleomycin hydrolase, which is a cysteine proteinase widely distributed in nature .

Chemical Reactions Analysis

Types of Reactions: Deamido bleomycin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that retain significant DNA cleavage activity .

Scientific Research Applications

Deamido bleomycin A2 has several scientific research applications:

    Chemistry: It is used in studies related to DNA cleavage and the development of new antitumor agents.

    Biology: It helps in understanding the metabolic pathways and enzyme activities involved in the inactivation of antitumor antibiotics.

    Medicine: this compound is studied for its potential use in cancer therapy, particularly in understanding the mechanisms of drug resistance and toxicity.

    Industry: It is used in the production of bleomycin analogues with improved therapeutic profiles

Mechanism of Action

Deamido bleomycin A2 exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These radicals cleave DNA, leading to the inhibition of DNA synthesis . The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Uniqueness: this compound is unique in its formation through the specific action of bleomycin hydrolase, which results in the hydrolysis of the carboxyamide moiety. This modification retains significant DNA cleavage activity but reduces the ability to mediate double-strand DNA cleavage compared to bleomycin A2 .

Properties

CAS No.

65154-36-1

Molecular Formula

C55H83N16O22S3+

Molecular Weight

1416.5 g/mol

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium

InChI

InChI=1S/C55H82N16O22S3/c1-20-33(68-45(71-44(20)58)25(12-31(57)75)63-13-24(56)52(86)87)49(84)70-35(41(26-14-60-19-64-26)91-54-43(39(79)37(77)29(15-72)90-54)92-53-40(80)42(93-55(59)88)38(78)30(16-73)89-53)50(85)65-22(3)36(76)21(2)46(81)69-34(23(4)74)48(83)62-10-8-32-66-28(18-94-32)51-67-27(17-95-51)47(82)61-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,63,72-74,76-80H,7-13,15-16,56H2,1-6H3,(H12-,57,58,59,60,61,62,64,65,68,69,70,71,75,81,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1

InChI Key

LEWBSQHVMFJVKL-UAPAGMARSA-O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)O)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deamido bleomycin A2;  Deamido Bleomycin A2;  Deamido Bleomycin A 2;  Deamido Bleomycin A (2).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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